molecular formula C23H16ClNO2 B14260871 4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one CAS No. 143726-10-7

4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one

Cat. No.: B14260871
CAS No.: 143726-10-7
M. Wt: 373.8 g/mol
InChI Key: LWLCMJGKHLIFMK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes chlorophenyl, hydroxyphenyl, and phenyl groups attached to a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, and phenylacetonitrile.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one: Similar in structure but may have different substituents or functional groups.

    4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-phenylpyridin-2(1H)-one: Contains a methoxy group instead of a hydroxy group.

    4-(4-Chlorophenyl)-3-(4-aminophenyl)-6-phenylpyridin-2(1H)-one: Contains an amino group instead of a hydroxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

143726-10-7

Molecular Formula

C23H16ClNO2

Molecular Weight

373.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(4-hydroxyphenyl)-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C23H16ClNO2/c24-18-10-6-15(7-11-18)20-14-21(16-4-2-1-3-5-16)25-23(27)22(20)17-8-12-19(26)13-9-17/h1-14,26H,(H,25,27)

InChI Key

LWLCMJGKHLIFMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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